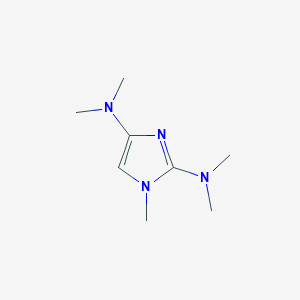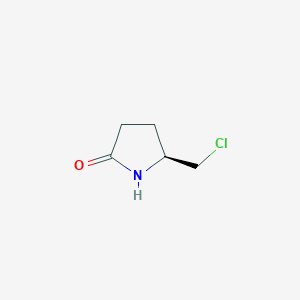
Ethyl 3-(diethoxyphosphoryl)benzoate
Overview
Description
Ethyl 3-(diethoxyphosphoryl)benzoate: is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a benzoate group attached to a diethoxyphosphoryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(diethoxyphosphoryl)benzoate typically involves the reaction of 3-hydroxybenzoic acid with diethyl phosphite in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The general reaction scheme is as follows:
3-Hydroxybenzoic acid+Diethyl phosphiteDCCEthyl 3-(diethoxyphosphoryl)benzoate+By-products
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(diethoxyphosphoryl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives of the benzoate group.
Scientific Research Applications
Ethyl 3-(diethoxyphosphoryl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its phosphonate group makes it a useful intermediate in the preparation of phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a prodrug, where the phosphonate ester can be hydrolyzed in vivo to release the active drug.
Industry: It is used in the development of flame retardants, plasticizers, and other materials that require the incorporation of phosphorus-containing groups.
Mechanism of Action
The mechanism of action of ethyl 3-(diethoxyphosphoryl)benzoate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyl benzylphosphonate: Similar in structure but with a benzyl group instead of a benzoate group.
Ethyl benzoate: Lacks the phosphonate group, making it less versatile in terms of chemical reactivity.
Diethyl phosphite: Contains the phosphonate group but lacks the aromatic benzoate moiety.
Uniqueness: Ethyl 3-(diethoxyphosphoryl)benzoate is unique due to the presence of both the benzoate and diethoxyphosphoryl groups. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler phosphonate esters or benzoate derivatives. Its ability to undergo electrophilic aromatic substitution reactions, coupled with the reactivity of the phosphonate group, makes it a valuable compound in organic synthesis and materials science.
Properties
IUPAC Name |
ethyl 3-diethoxyphosphorylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-16-13(14)11-8-7-9-12(10-11)19(15,17-5-2)18-6-3/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMUANMMZKZKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517818 | |
| Record name | Ethyl 3-(diethoxyphosphoryl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26342-16-5 | |
| Record name | Ethyl 3-(diethoxyphosphoryl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1626089.png)
